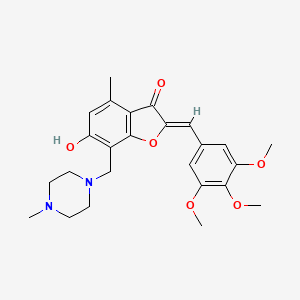![molecular formula C17H11N3O6 B2593530 2-[2-Cyano-3-(4-Hydroxy-3-nitrophenyl)prop-2-enamido]benzoesäure CAS No. 1054515-15-9](/img/structure/B2593530.png)
2-[2-Cyano-3-(4-Hydroxy-3-nitrophenyl)prop-2-enamido]benzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-Cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enamido]benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a cyano group, a hydroxy group, and a nitro group, making it a versatile molecule for various chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
2-[2-Cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enamido]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enamido]benzoic acid typically involves a multi-step process. One common method includes the reaction of ethyl cyanoacetate with 3,4-dimethoxy-5-nitrobenzaldehyde in the presence of piperidine as a catalyst. The mixture is heated to reflux until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The demethylation of the precursor compounds under nucleophilic attack is a crucial step in the industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-Cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enamido]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted cyano derivatives.
Wirkmechanismus
The mechanism of action of 2-[2-Cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enamido]benzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key metabolic enzymes, leading to reduced pathogen viability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate
- 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethylprop-2-enamide
- Ethyl 2-cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-enoate
- Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate
Uniqueness
2-[2-Cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enamido]benzoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry .
Eigenschaften
IUPAC Name |
2-[[2-cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O6/c18-9-11(7-10-5-6-15(21)14(8-10)20(25)26)16(22)19-13-4-2-1-3-12(13)17(23)24/h1-8,21H,(H,19,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVAPXNXICPKQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=CC2=CC(=C(C=C2)O)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-chloro-2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2593454.png)

![N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]butane-1-sulfonamide](/img/structure/B2593456.png)
![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2593457.png)
![(2s)-2-[(6-fluoropyridin-3-yl)oxy]propanoic acid](/img/structure/B2593460.png)
![N-[(3-Chloro-4,5-dimethoxyphenyl)methyl]-N-cyclopentylprop-2-enamide](/img/structure/B2593461.png)

![N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2593465.png)
![1-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-(4-fluorophenyl)urea](/img/structure/B2593468.png)


